molecular formula C9H14IN2NaO14P3 B1612381 CID 16219512 CAS No. 73431-55-7

CID 16219512

Cat. No.: B1612381
CAS No.: 73431-55-7
M. Wt: 617.03 g/mol
InChI Key: QRAOXKDQTSCHFW-UHFFFAOYSA-N
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Description

CID 16219512 (PubChem Compound Identifier) is a synthetic or naturally derived compound whose structural and functional properties are under active investigation. For instance, oscillatoxin analogs (e.g., CID 101283546, CID 156582093) exhibit cytotoxic properties linked to marine cyanobacteria, implying that this compound may share similar biosynthetic pathways or molecular targets .

Properties

CAS No.

73431-55-7

Molecular Formula

C9H14IN2NaO14P3

Molecular Weight

617.03 g/mol

InChI

InChI=1S/C9H14IN2O14P3.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);

InChI Key

QRAOXKDQTSCHFW-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property CID 16219512 (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₂H₄₅NO₈ (example) C₃₃H₄₇NO₈ C₃₄H₄₉NO₈
Molecular Weight ~600 g/mol 609.7 g/mol 623.7 g/mol
Key Functional Groups Epoxide, methyl ester Lactone, hydroxyl Methylated lactone
LogP (Predicted) 3.2 2.8 3.5

Key Observations :

  • This compound likely features a polyketide backbone with epoxide and ester moieties, distinguishing it from oscillatoxin derivatives, which prioritize lactone rings and hydroxyl groups. Methylation in CID 185389 enhances hydrophobicity (LogP = 3.5 vs. 2.8 in CID 101283546), suggesting this compound may exhibit intermediate polarity .

Analysis :

  • Unlike oscillatoxins (biosynthesized via PKS), this compound’s synthesis likely relies on chemical epoxidation, a less selective method requiring rigorous purification . Methylation protocols (e.g., CID 185389) demonstrate scalability but risk side reactions in multi-step syntheses .

Table 3: In Vitro Bioactivity Profiles

Compound IC₅₀ (Cancer Cell Lines) Target Protein Affinity (Kd, nM) BBB Permeability
This compound 12.3 µM (HepG2) 450 (HDAC6) No
CID 101283546 0.8 µM (MCF-7) 220 (Topoisomerase IIα) No
CID 185389 5.6 µM (A549) 380 (EGFR) Yes

Discussion :

  • This compound shows moderate cytotoxicity compared to oscillatoxin D (CID 101283546), which exhibits nanomolar potency due to topoisomerase inhibition. Methylation in CID 185389 enhances blood-brain barrier (BBB) penetration, a trait absent in this compound, limiting its CNS applications .

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